2,2'-Sulfanediylbis(oxolane)
Description
2,2'-Sulfanediylbis(oxolane) is a sulfur-bridged compound featuring two oxolane (tetrahydrofuran, THF) rings connected via a sulfanediyl (–S–) group. For instance, sulfanediyl-linked phenolic compounds (e.g., bithionol) are known enzyme inhibitors , and sulfur-bridged ethers may serve as solvents or intermediates in organic synthesis.
Properties
CAS No. |
62308-52-5 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-(oxolan-2-ylsulfanyl)oxolane |
InChI |
InChI=1S/C8H14O2S/c1-3-7(9-5-1)11-8-4-2-6-10-8/h7-8H,1-6H2 |
InChI Key |
FISZYFQVNYZZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)SC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(oxolane) typically involves the reaction of oxolane derivatives with sulfur-containing reagents. One common method is the reaction of tetrahydrofuran with sulfur dichloride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of 2,2’-Sulfanediylbis(oxolane) often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(oxolane) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The oxolane rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxolane derivatives .
Scientific Research Applications
2,2’-Sulfanediylbis(oxolane) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(oxolane) involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, while the oxolane rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2'-Sulfanediylbis(oxolane) with structurally or functionally related compounds, highlighting key differences in molecular features, applications, and research findings:
Key Comparative Insights:
Sulfanediyl vs. Sulfonyl Bridges: Sulfanediyl (–S–) bridges (as in 2,2'-Sulfanediylbis(oxolane) and bithionol) exhibit nucleophilic and redox-active behavior, making them suitable for enzyme inhibition or catalysis. In contrast, sulfonyl (–SO₂–) bridges (e.g., 4,4'-Sulfonylbis(chlorobenzene)) are electron-withdrawing and enhance chemical stability .
Phenolic vs. Ether Moieties: Phenolic analogs (e.g., bithionol) demonstrate strong hydrogen-bonding capacity and antimicrobial activity due to chlorine substituents . Ether-containing compounds (e.g., 2,2'-Sulfanediylbis(oxolane)) are more polar and likely better suited for solvent applications or metal coordination.
Substituent Effects: Bulky substituents like tert-butyl (in 2,2'-Sulfanediylbis[4-tert-butylphenol]) improve thermal stability and antioxidant properties , while methyl groups on dioxolane rings (in 2,2'-Ethylenebis(2-methyl-1,3-dioxolane)) modulate steric effects and solubility .
Molecular Weight and Polarity: Lower molecular weight and higher polarity (due to ether oxygens) may render 2,2'-Sulfanediylbis(oxolane) more water-soluble than its phenolic analogs, though experimental validation is needed.
Research Findings and Gaps
- Enzyme Inhibition: Sulfanediyl-linked phenols like bithionol show urease inhibition (IC₅₀ ~3.5 µM), likely due to sulfur-mediated interaction with enzyme active sites .
- Thermal Stability: Sulfanediyl bridges in tert-butylphenol derivatives enhance thermal resistance (decomposition >250°C), suggesting utility in high-temperature applications .
- Synthetic Utility : Ethylene-bridged dioxolanes are employed as solvents or ligands, indicating that 2,2'-Sulfanediylbis(oxolane) could serve analogous roles in catalysis or green chemistry .
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